4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride

alanine racemase cycloserine SAR antitubercular

4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride is an N(2)-ethyl-substituted cycloserine derivative within the oxazolidinone antibiotic class. The parent compound, D-cycloserine (4-amino-1,2-oxazolidin-3-one), is a clinically established second-line antituberculosis agent.

Molecular Formula C5H11ClN2O2
Molecular Weight 166.61
CAS No. 2069183-10-2
Cat. No. B2742784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride
CAS2069183-10-2
Molecular FormulaC5H11ClN2O2
Molecular Weight166.61
Structural Identifiers
SMILESCCN1C(=O)C(CO1)N.Cl
InChIInChI=1S/C5H10N2O2.ClH/c1-2-7-5(8)4(6)3-9-7;/h4H,2-3,6H2,1H3;1H
InChIKeyMRFVHKKRJHSCBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-ethyl-1,2-oxazolidin-3-one Hydrochloride (CAS 2069183-10-2): Core Properties & Pharmacophore Classification


4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride is an N(2)-ethyl-substituted cycloserine derivative within the oxazolidinone antibiotic class [1]. The parent compound, D-cycloserine (4-amino-1,2-oxazolidin-3-one), is a clinically established second-line antituberculosis agent [2]. The hydrochloride salt form (CAS 2069183-10-2) confers enhanced aqueous solubility, a critical handling attribute for in vitro assay development compared to the neutral free-base form (CAS 559208-53-6) . As an N(2)-alkylated cycloserine analog, this compound serves as a probing tool for alanine racemase (Alr) structure–activity relationships and as a synthetic intermediate in medicinal chemistry [1].

Why Substitution Risk Is High: 4-Amino-2-ethyl-1,2-oxazolidin-3-one Hydrochloride vs. Cycloserine Analogs


Generic substitution among cycloserine analogs is unsupported because the N(2) position is a critical determinant of enzymatic inhibitory activity. Published structure–activity relationship (SAR) data demonstrate that N(2)-modification of the cycloserine core leads to a loss of alanine racemase (Alr) inhibitory activity in most cases [1]. Specifically, while the unsubstituted N(2)–H of cycloserine is essential for Alr inhibition across Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis, N(2)-ethyl substitution would be predicted to abolish this primary mechanism of action [1]. In contrast to fully elaborated oxazolidinone antibiotics such as linezolid—which bind the 50S ribosomal subunit—this compound is not a ribosomal protein synthesis inhibitor [2]. The absence of direct head-to-head biological data necessitates careful procurement justification based on its specific utility as a negative-control analog or synthetic building block, as elaborated in the evidence below.

Quantitative Differentiation Evidence: 4-Amino-2-ethyl-1,2-oxazolidin-3-one Hydrochloride Head-to-Head


Alanine Racemase Inhibitory Activity: N(2)-Ethyl vs. N(2)-Unsubstituted Cycloserine

Direct comparative enzymatic data establish that N(2)-modification of D,L-cycloserine abrogates alanine racemase (Alr) inhibition. A select series of N(2)-substituted D,L-cycloserine derivatives were evaluated against purified Alr enzymes from E. coli, S. aureus, and M. tuberculosis [1]. The unsubstituted parent compound (D,L-cycloserine) retains inhibitory activity against all three Alr orthologs, whereas N(2)-modification uniformly led to loss of enzymatic inhibitory activity in most cases [1]. By class-level inference, N(2)-ethyl cycloserine hydrochloride is predicted to exhibit minimal Alr inhibition, making it a structurally matched negative control compound for target engagement studies.

alanine racemase cycloserine SAR antitubercular cell wall synthesis

Structural Differentiation from Linezolid-Class Oxazolidinones: N(2)-Substituted Cycloserine Core vs. 5-Acetamidomethyl-Oxazolidinone Core

Linezolid and its clinical-stage analogs (tedizolid, contezolid, delpazolid) possess a 5-acetamidomethyl substituent essential for 50S ribosomal subunit binding and inhibition of bacterial protein synthesis [1]. In contrast, 4-amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride lacks the C5-acetamidomethyl group, the N-aryl substituent, and the morpholine/heterocyclic C-ring pharmacophore required for ribosomal binding [1]. Attempts to introduce isoxazolidinone-based modifications starting from the linezolid model have led to a significant loss of antibiotic activity [2]. The N(2)-ethyl cycloserine scaffold thus occupies a pharmacologically distinct chemical space from linezolid-class antibiotics.

oxazolidinone linezolid ribosome protein synthesis inhibitor SAR

Aqueous Solubility Advantage: Hydrochloride Salt vs. Free-Base Form

The hydrochloride salt (CAS 2069183-10-2, MW 166.61 g/mol) offers markedly superior aqueous solubility compared to the neutral free-base form (CAS 559208-53-6, MW 130.15 g/mol) . This enables the preparation of higher-concentration stock solutions in aqueous buffer systems without the need for DMSO co-solvent, which can confound certain enzymatic and cell-based assays [1]. This formulation advantage is critical for alanine racemase inhibition assays, where DMSO concentrations above 1% (v/v) can artifactually inhibit enzyme activity.

solubility formulation assay development hydrochloride salt DMSO-free

Chiral Purity and Stereochemical Identity: (R)-Enantiomer vs. Racemate as Synthetic Intermediates

The (R)-enantiomer (CAS 1415242-47-5) and (S)-enantiomer (CAS 1309959-59-8) of 4-amino-2-ethylisoxazolidin-3-one hydrochloride are commercially available with reported purities ≥97% . This is relevant because the parent antibiotic D-cycloserine is the (R)-enantiomer, and its antibacterial activity is stereospecific [1]. The (S)-enantiomer (L-cycloserine) exhibits a 10-fold lower MIC against M. tuberculosis compared to the (R)-enantiomer, yet targets a different enzyme (serine palmitoyltransferase) [1]. The availability of enantiopure N(2)-ethyl cycloserine enables stereochemical SAR studies probing the role of the C4 chiral center in target recognition.

chiral synthesis enantiomeric purity D-cycloserine analog asymmetric synthesis

Optimal Application Scenarios for 4-Amino-2-ethyl-1,2-oxazolidin-3-one Hydrochloride Based on Quantitative Evidence


Negative Control for Alanine Racemase (Alr) Target Engagement Studies in M. tuberculosis Drug Discovery

Given that N(2)-substitution abrogates Alr inhibitory activity [1], 4-amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride serves as an ideal negative control in Alr enzymatic and cell-based target engagement assays. Researchers can pair this compound with D-cycloserine (positive control, MIC 5–30 µg/mL) [2] to distinguish Alr-specific phenotypic effects from off-target cytotoxicity or non-specific stress responses.

Synthetic Intermediate for N(2)-Alkylated Cycloserine Libraries in Medicinal Chemistry

The compound functions as a versatile building block for constructing N(2)-substituted cycloserine libraries. The ethyl substituent at N2 provides a defined hydrophobic anchor point for further derivatization. The free 4-amino group remains available for Schiff base formation, reductive amination, or acylation chemistry [1].

DMSO-Free Biochemical Assay Setup for Solvent-Sensitive Enzymatic Targets

The hydrochloride salt's enhanced aqueous solubility enables preparation of concentrated stock solutions in purely aqueous buffers [1], eliminating DMSO-associated assay artifacts in alanine racemase and related PLP-dependent enzyme assays, where organic co-solvents can perturb enzyme kinetics [2].

Chiral Chromatography Method Development and Stereochemical Purity Assessment

With commercially available (R)- and (S)-enantiomers of defined purity (≥97%) [1], this compound class serves as a reference standard for developing chiral HPLC or SFC methods to separate cycloserine enantiomers. This is essential for quality control in cycloserine-based active pharmaceutical ingredient (API) manufacturing.

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